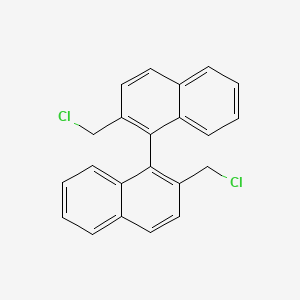

2,2'-Bis(chloromethyl)-1,1'-binaphthalene

Description

Historical Trajectory of Axially Chiral 1,1'-Binaphthalene (B165201) Chemistry

The concept of stereoisomerism resulting from hindered rotation around a single bond, termed atropisomerism, was first described in 1922. nih.gov However, its profound impact on synthetic chemistry began to be realized much later with the exploration of the 1,1'-binaphthyl framework. A pivotal moment in this trajectory was the successful resolution of the enantiomers of 1,1'-bi-2-naphthol (B31242) (BINOL), an axially chiral diol. wikipedia.orgacs.org The thermal stability of BINOL's enantiomers, coupled with the versatility of its hydroxyl groups for further functionalization, established it as a cornerstone of asymmetric synthesis. wikipedia.org

The 1980s marked a revolutionary period for the field, largely driven by the work of Ryoji Noyori and his colleagues. Their development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) was a landmark achievement. orgsyn.org Synthesized from BINOL, BINAP demonstrated exceptional efficacy as a chiral ligand in transition-metal-catalyzed reactions, particularly in asymmetric hydrogenations. orgsyn.orgresearchgate.net The discovery that BINAP-metal complexes could achieve outstanding levels of enantioselectivity set a new standard in asymmetric catalysis and firmly established the 1,1'-binaphthyl scaffold as a "privileged" structure in the design of chiral ligands. nih.govnih.gov Early synthetic routes to enantiomerically pure BINAP often involved the resolution of a racemic precursor, but more concise methods starting from resolved BINOL were later developed to improve efficiency. orgsyn.org This foundational work on BINOL and BINAP sparked decades of intensive research, leading to a vast library of binaphthyl-derived ligands and catalysts that continue to drive innovation in organic chemistry. acs.orgresearchgate.net

Structural Significance of the 2,2'-Bis(chloromethyl)-1,1'-binaphthalene Scaffold as a Synthetic Precursor

The synthetic utility of this compound stems directly from its unique molecular architecture. It combines the rigid, pre-defined chirality of the 1,1'-binaphthyl backbone with two reactive chloromethyl (-CH₂Cl) groups located at the 2 and 2' positions. These benzylic chloride functionalities are excellent electrophilic sites, making the molecule an ideal precursor for the synthesis of more complex structures via nucleophilic substitution reactions.

The carbon-chlorine bond in the chloromethyl groups is readily displaced by a wide range of nucleophiles, such as phosphides, amines, alkoxides, and thiolates. This reactivity allows for the straightforward introduction of new functional groups, effectively using the this compound molecule as a chiral building block. hilarispublisher.com For instance, it is considered a desirable starting material for the synthesis of certain chiral phosphine (B1218219) ligands. Research has shown its utility in reacting with lithium diphenylphosphinide to produce C₂-symmetric chiral bisphosphine ligands, which are analogues of the well-known NAPHOS. The slightly lower reactivity of the chloromethyl compound compared to its bromomethyl counterpart can be advantageous, offering better control in certain synthetic operations.

Furthermore, optically pure 2,2'-bis(chloromethyl)-1,1'-binaphthyl can be obtained through resolution strategies involving its derivatives, highlighting its importance in stereoselective synthesis. acs.org

| Property | Value |

|---|---|

| CAS Number | 96693-27-5 lab-chemicals.com |

| Molecular Formula | C₂₂H₁₆Cl₂ lab-chemicals.com |

| Molecular Weight | 351.27 g/mol lab-chemicals.com |

| Key Structural Features | Axially chiral 1,1'-binaphthyl backbone; Two reactive chloromethyl groups at the 2,2' positions. |

| Role in Synthesis | Electrophilic chiral building block for nucleophilic substitution reactions. |

Role of Binaphthyl-Based Chirality in Contemporary Organic Synthesis

The C₂-symmetric 1,1'-binaphthyl framework is one of the most successful and ubiquitous scaffolds in modern asymmetric catalysis. nih.gov Its rigid structure, resulting from the high rotational barrier around the aryl-aryl bond, creates a well-defined and predictable chiral environment around a coordinated metal center. nih.gov This structural feature is paramount for effective stereochemical communication, allowing the catalyst to differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate, thereby directing the reaction to form one enantiomer preferentially.

Binaphthyl-derived ligands, particularly phosphines (like BINAP), diols (like BINOL), and their numerous derivatives, are indispensable tools for a vast array of enantioselective transformations. nih.govbohrium.com These include hydrogenations, C-H functionalization reactions, Suzuki-Miyaura couplings, and Mannich reactions. researchgate.netnih.govbohrium.com The success of these ligands is attributable to several factors:

High Enantioselectivity: The defined chiral pocket created by the binaphthyl scaffold often leads to exceptionally high enantiomeric excesses in the products. researchgate.net

Tunability: The binaphthyl core can be readily modified at various positions (e.g., 3,3', 6,6'), allowing chemists to fine-tune the steric and electronic properties of the ligand to optimize reactivity and selectivity for a specific reaction. bohrium.com

Broad Applicability: Binaphthyl-based ligands have proven effective with a wide range of transition metals, including rhodium, ruthenium, palladium, and iridium, expanding their utility across different catalytic cycles. researchgate.netresearchgate.netacs.org

The continuous development of new ligands based on this framework, such as those for challenging C-H activation reactions, underscores the enduring importance of binaphthyl-based chirality in addressing the ongoing challenges of contemporary organic synthesis. nih.govacs.org

| Reaction Type | Metal Catalyst (Typical) | Significance |

|---|---|---|

| Asymmetric Hydrogenation | Ru, Rh, Ir | Production of enantiopure alcohols, amines, and amino acids. researchgate.net |

| C-H Activation/Functionalization | Pd, Rh, Ir | Enables the direct and stereoselective formation of C-C and C-X bonds. nih.govbohrium.comacs.org |

| Carbon-Carbon Cross-Coupling | Pd, Ni | Synthesis of axially chiral biaryl compounds and other complex molecules. nih.gov |

| Aldol and Mannich Reactions | Various | Stereoselective formation of C-C bonds to produce β-hydroxy ketones and β-amino carbonyls. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16Cl2 |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

2-(chloromethyl)-1-[2-(chloromethyl)naphthalen-1-yl]naphthalene |

InChI |

InChI=1S/C22H16Cl2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |

InChI Key |

OYVOPWAGYAKJAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CCl)CCl |

Origin of Product |

United States |

Stereochemical Investigations of 2,2 Bis Chloromethyl 1,1 Binaphthalene and Analogues

Atropisomeric Characterization of the Binaphthyl Moiety

The phenomenon of atropisomerism in 1,1'-binaphthyl derivatives is a direct consequence of sterically hindered rotation around the pivotal C-C single bond connecting the two naphthalene (B1677914) rings. In the case of 2,2'-Bis(chloromethyl)-1,1'-binaphthalene, the presence of the chloromethyl (-CH₂Cl) groups at the 2 and 2' positions creates a significant steric barrier. This hindrance prevents free rotation, effectively locking the molecule into one of two stable, enantiomeric conformations (R or S). cas.czresearchgate.net

Unlike central chirality, which involves a stereogenic atom, the chirality of this compound is axial, defined by the spatial arrangement of the naphthalene rings. The binaphthyl moiety itself acts as a chiral chromophore. researchgate.net The stability of these atropisomers at ambient temperatures allows for their separation and use as distinct chemical entities, which is fundamental to their application in fields like asymmetric catalysis. nih.govnih.gov The introduction of substituents at the 2,2'-positions is a critical strategy for inducing high optical stability in the 1,1'-binaphthyl system. nih.gov

Spectroscopic and Computational Analysis of Conformation

Determining the precise three-dimensional structure, particularly the dihedral angle between the naphthalene planes, is crucial for understanding the properties of this compound. A combination of chiroptical spectroscopy and computational modeling provides a powerful approach for this analysis.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. nih.govwikipedia.org These methods are exceptionally sensitive to the absolute configuration and conformation of molecules in solution. researchgate.net

For 1,1'-binaphthyl derivatives, the VCD and ECD spectra provide a unique fingerprint corresponding to their specific atropisomeric form. cas.cz The spectra contain readable information about the molecular conformation, most importantly the dihedral angle between the naphthyl planes. cas.cz Studies on analogous compounds have shown that for many 2,2'-disubstituted binaphthyls, this angle is found to be close to 90°. cas.czresearchgate.net By comparing experimentally measured VCD spectra with spectra simulated using quantum chemical calculations for a proposed structure, the absolute configuration (R or S) can be unambiguously determined. wikipedia.org The VCD technique can clearly distinguish contributions from the binaphthyl skeleton and the functional groups, providing detailed structural insights. cas.cz

Quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT), are indispensable for predicting the molecular geometry of complex molecules like this compound. nih.govunipd.it These computational approaches solve approximations of the Schrödinger equation to find the lowest energy (most stable) three-dimensional arrangement of atoms. nih.gov

These calculations can accurately predict key geometric parameters, including bond lengths, bond angles, and, most critically for this class of compounds, the torsional (dihedral) angle between the two naphthalene units. nih.gov The process typically involves a geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. unibo.it The resulting structure represents the equilibrium conformation of the molecule. For binaphthyl derivatives, this allows for a precise theoretical determination of the twist of the chiral axis. Furthermore, these computational models are essential for simulating the VCD and ECD spectra that are then compared with experimental results for structural validation. cas.czrsc.org

Derivatization Chemistry of 2,2 Bis Chloromethyl 1,1 Binaphthalene for Advanced Applications

Synthesis of Chiral Diamines and Related Nitrogen-Containing Ligands

The introduction of nitrogen-containing groups onto the 1,1'-binaphthyl scaffold is a critical step in the development of powerful chiral ligands and catalysts. The resulting diamines and their derivatives are widely used in asymmetric synthesis, coordination chemistry, and molecular recognition.

The direct conversion of 2,2'-Bis(chloromethyl)-1,1'-binaphthalene to 2,2'-Bis(aminomethyl)-1,1'-binaphthyl represents a fundamental transformation for accessing a key class of C₂-symmetric chiral diamines. A common and effective method for this conversion is the Gabriel synthesis. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This classical method involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648), liberates the desired primary amine. libretexts.orgmasterorganicchemistry.com

The application of the Gabriel synthesis to this compound would proceed via a two-step sequence as outlined below:

Step 1: N-Alkylation of Potassium Phthalimide The dichloromethyl starting material is reacted with two equivalents of potassium phthalimide in a suitable polar aprotic solvent like DMF. This results in a nucleophilic substitution (SN2) reaction at both benzylic carbon atoms, displacing the chloride ions and forming the bis(phthalimidomethyl) intermediate.

Step 2: Hydrazinolysis The resulting 2,2'-bis(phthalimidomethyl)-1,1'-binaphthyl is then treated with hydrazine hydrate (B1144303). This step proceeds via nucleophilic acyl substitution at the carbonyl carbons of the phthalimide groups, leading to the formation of a stable phthalhydrazide (B32825) byproduct and the release of the desired 2,2'-Bis(aminomethyl)-1,1'-binaphthyl. masterorganicchemistry.com

| Reaction Step | Reagents and Conditions | Product |

| N-Alkylation | Potassium phthalimide, DMF | 2,2'-Bis(phthalimidomethyl)-1,1'-binaphthyl |

| Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | 2,2'-Bis(aminomethyl)-1,1'-binaphthyl |

An alternative and expedient synthesis of chiral 2,2'-bis(aminomethyl)-1,1'-binaphthyl (1) starting from the more readily available 1,1'-bi-2-naphthol (B31242) (BINOL) has also been developed. researchgate.net This three-step process provides another route to this important diamine.

Precursors to Chiral Phosphine (B1218219) Ligands (e.g., BINAP and its Derivatives)

Chiral phosphine ligands, particularly those based on the binaphthyl scaffold like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most successful and widely used ligands in asymmetric catalysis. wikipedia.orgcatalysis.blog While the direct synthesis of BINAP from this compound is not the most common route, the chloromethyl compound serves as a potential precursor for BINAP derivatives through conversion to other intermediates.

The established and most widely used synthesis of BINAP starts from 1,1'-bi-2-naphthol (BINOL). wikipedia.orgorgsyn.org This process involves the conversion of the hydroxyl groups of BINOL into triflate groups, followed by a nickel-catalyzed phosphination reaction.

A general synthetic scheme for BINAP from BINOL is as follows:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (R)-(+)-1,1'-Bi-2-naphthol | Triflic anhydride, Pyridine, CH₂Cl₂ | (R)-(+)-1,1'-Bi-2-naphthyl ditriflate |

| 2 | (R)-(+)-1,1'-Bi-2-naphthyl ditriflate | Diphenylphosphine, NiCl₂(dppe), DABCO, DMF | (R)-(+)-BINAP |

The derivatization of this compound into 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl (B6351988) via hydrolysis provides an intermediate that can be further functionalized. The resulting diol can be converted to the corresponding ditosylate or dimesylate, which can then potentially undergo reaction with metal phosphides to yield BINAP or its analogues. This indirect route highlights the utility of the chloromethyl compound as a versatile building block for accessing the broader class of binaphthyl-based phosphine ligands.

Functionalization for Other Privileged Chiral Scaffolds (e.g., Oxazolines, Crown Ethers)

The versatility of the 2,2'-bis(chloromethyl)-1,1'-binaphthyl scaffold extends to the synthesis of other important classes of chiral ligands and hosts, including those containing oxazoline (B21484) and crown ether moieties.

Oxazolines: Chiral bis(oxazoline) (BOX) ligands are highly effective in a variety of asymmetric catalytic reactions. The synthesis of binaphthyl-based bis(oxazoline) ligands (BOXAX) can be achieved from derivatives of the binaphthyl core. researchgate.net A key intermediate for the synthesis of BOXAX ligands is the corresponding dinitrile, 2,2'-dicyano-1,1'-binaphthyl. This dinitrile can be prepared from BINOL-bistriflates via a palladium-catalyzed cyanation reaction. researchgate.net The dinitrile can then be converted to the bis(oxazoline) ligand through reaction with a chiral amino alcohol. While not a direct conversion from the chloromethyl compound, this highlights a pathway for accessing these valuable ligands from a related binaphthyl precursor.

Crown Ethers: Binaphthyl-based crown ethers are of significant interest in supramolecular chemistry and chiral recognition due to their unique three-dimensional structures and host-guest binding capabilities. The synthesis of these macrocycles often involves the reaction of a diol with a suitable dielectrophile. This compound can serve as the dielectrophilic component in a Williamson ether synthesis to construct the crown ether ring. youtube.com

For example, reaction of this compound with a polyethylene (B3416737) glycol derivative under basic conditions can lead to the formation of a binaphthyl-containing crown ether. The size of the resulting crown ether ring can be tailored by the length of the polyethylene glycol chain used.

| Starting Materials | Reaction Type | Product Class |

| This compound, Polyethylene glycol | Williamson Ether Synthesis | Binaphthyl-based Crown Ethers |

| 2,2'-Dicyano-1,1'-binaphthyl, Chiral amino alcohol | Cyclization | Binaphthyl-based Bis(oxazoline) Ligands |

The design and synthesis of new crown ether-derived BINOL catalysts have been reported, where aza-crown ethers are attached to the BINOL framework. nih.govacs.org These functionalized macrocycles have shown promise in asymmetric catalysis.

Regioselective Substitution and Post-Functionalization Strategies

The chloromethyl groups of this compound are the primary sites for initial functionalization. However, subsequent modifications to the naphthyl rings can introduce additional functionality and fine-tune the steric and electronic properties of the resulting ligands.

Regioselective substitution reactions on the binaphthyl core are well-established, particularly for BINOL and its derivatives. mdpi.com Electrophilic aromatic substitution reactions, such as bromination, can be directed to specific positions on the naphthyl rings depending on the existing substituents and reaction conditions.

In the context of derivatives prepared from this compound, once the initial transformation of the chloromethyl groups is complete (e.g., conversion to aminomethyl or phosphinomethyl groups), the resulting binaphthyl derivative can undergo further functionalization. For instance, palladium-catalyzed cross-coupling reactions or C-H activation/functionalization strategies can be employed to introduce aryl, alkyl, or other groups at various positions on the naphthyl rings. mdpi.comresearchgate.net

A study on Pd/xantphos-catalyzed transformations of binaphthyl 2-triflates demonstrated competing amination and intramolecular C–H arylation pathways. rsc.org By adjusting reaction conditions such as the solvent and the amount of amine, the reaction could be selectively directed towards either the amination product or a benzofused helicene derivative resulting from C-H arylation. rsc.org This highlights the potential for complex, regioselective transformations on the binaphthyl scaffold, allowing for the creation of a diverse range of chiral molecules with tailored properties for advanced applications.

Catalytic Applications of Derivatives from 2,2 Bis Chloromethyl 1,1 Binaphthalene

Asymmetric Catalysis Mediated by Binaphthyl-Based Ligands

Ligands derived from 2,2'-bis(chloromethyl)-1,1'-binaphthyl and its congeners have been successfully employed in both transition metal-catalyzed and organocatalytic asymmetric reactions. The C₂-symmetric nature of many of these ligands often leads to a reduction in the number of possible transition states, thereby enhancing enantioselectivity.

The substitution of the chloromethyl or bromomethyl groups with various coordinating functionalities, such as phosphines, provides access to a range of chiral ligands for transition metal catalysis.

Asymmetric Hydrogenation:

A notable example is the synthesis of novel C₂-symmetric bisphosphine ligands, termed o-NAPHOS, from (S)-3,3'-diphenyl-2,2'-bis(bromomethyl)-1,1'-binaphthyl. dicp.ac.cn The bromomethyl groups undergo nucleophilic substitution with lithium diphenylphosphinide. The less reactive 2,2'-bis(chloromethyl)-1,1'-binaphthyl analogue has also been noted as a desirable precursor for such syntheses. dicp.ac.cn These ligands, which form a nine-membered chelate ring with metals, have demonstrated high efficacy in rhodium(I)-catalyzed asymmetric hydrogenation of functionalized olefins. dicp.ac.cn The introduction of substituents at the 3,3'-positions of the binaphthyl scaffold is proposed to enhance conformational rigidity, leading to improved enantioselectivity compared to unsubstituted analogues. dicp.ac.cn

For instance, the Rh(I) complex of the synthesized o-NAPHOS ligand has been shown to catalyze the asymmetric hydrogenation of various enamides and α-dehydroamino acid derivatives with excellent enantioselectivities, often exceeding 99% ee. dicp.ac.cn

Interactive Table 1: Rh(I)-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins with o-NAPHOS Ligand

| Substrate | Product | Enantiomeric Excess (ee) (%) |

| (Z)-Methyl α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 |

| (Z)-Methyl α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99 |

| 1-Acetamido-4-cyclohexyl-1,3-butadiene | N-Acetyl-D-cyclohexylalaninol | 98 |

Carbon-Carbon (C-C) Coupling Reactions:

While direct examples of C-C coupling catalysts derived from 2,2'-bis(chloromethyl)-1,1'-binaphthyl are not extensively documented in the initial searches, the broader class of binaphthyl-based phosphine (B1218219) ligands, such as BINAP and its derivatives, are widely used in enantioselective C-C coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov For example, palladium nanoparticles stabilized by chiral binaphthyl-based phosphoramidite (B1245037) ligands have been employed in the asymmetric Suzuki C-C coupling for the synthesis of sterically hindered biaryl compounds with excellent enantioselectivities (>99% ee). nih.gov These catalysts have also shown good recyclability. nih.gov The synthesis of such phosphoramidite ligands often starts from BINOL (1,1'-bi-2-naphthol), a related binaphthyl derivative. nih.gov The successful application of these systems underscores the potential of ligands derived from the 2,2'-bis(halomethyl)-1,1'-binaphthyl scaffold in this domain.

Interactive Table 2: Asymmetric Suzuki C-C Coupling with Chiral Binaphthyl-Based Ligand-Stabilized Palladium Nanoparticles

| Aryl Halide | Boronic Acid | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | 2-Methoxy-1,1'-binaphthyl | 85 | >99 |

| 1-Iodo-2-naphthol | Phenylboronic acid | 2-Phenyl-1,1'-bi-2-naphthol | 82 | >99 |

| 2-Bromobenzamide | 2-Methyl-1-naphthylboronic acid | N-Aryl-2'-methyl-1,1'-binaphthyl-2-carboxamide | 80 | 93 |

The versatility of the 2,2'-bis(chloromethyl)-1,1'-binaphthyl scaffold extends to the synthesis of organocatalysts. By replacing the chloro or bromo substituents with amine functionalities, which can be further derivatized, bifunctional catalysts can be prepared.

For instance, chiral bifunctional amine-thiourea organocatalysts have been developed from (R)-binaphthyl diamine. datapdf.com The synthesis of such diamines can be accomplished from 2,2'-disubstituted-1,1'-binaphthyl precursors. These organocatalysts position a thiourea (B124793) group to act as a hydrogen-bond donor (a form of Brønsted acid activation) to activate a carbonyl group, while a tertiary amine moiety engages in a Michael addition. datapdf.com This cooperative activation has been successfully applied to the enantioselective Morita-Baylis-Hillman reaction of cyclohexenone with various aldehydes, affording chiral allylic alcohols in high yields and enantioselectivities. datapdf.com The binaphthyl backbone provides a rigid and well-defined chiral environment, which is crucial for the effective stereocontrol. datapdf.commyuchem.com

Mechanistic Investigations in Asymmetric Catalysis

Understanding the mechanism of stereoselection is paramount for the rational design of more efficient and selective catalysts. For catalysts derived from the 2,2'-bis(chloromethyl)-1,1'-binaphthyl framework, the C₂-symmetry and the defined chiral pocket are key elements governing the stereochemical outcome.

In transition metal-catalyzed reactions, the active catalytic species is often a metal complex where the chiral ligand is coordinated to the metal center. For instance, in the Rh-catalyzed asymmetric hydrogenation with phosphine ligands like o-NAPHOS, the catalytic cycle is believed to involve the formation of a chiral rhodium hydride species. researchgate.net The substrate then coordinates to this complex, and subsequent migratory insertion and reductive elimination steps deliver the chiral product. Computational studies on related systems, such as those involving BINAP, have been instrumental in elucidating the plausible transition states. researchgate.net These studies often highlight the importance of non-covalent interactions between the substrate and the ligand in stabilizing the favored transition state that leads to the major enantiomer. The catalysis is considered a transition-state molecular recognition event, where the catalyst is designed to mimic and stabilize the transition state structure. myuchem.com

The primary element of stereocontrol in these systems is the axial chirality of the 1,1'-binaphthyl backbone. This chirality creates a well-defined three-dimensional space around the catalytic center. The substituents on the binaphthyl rings and on the coordinating atoms of the ligand further refine this chiral environment.

In C₂-symmetric ligands, such as the o-NAPHOS type, the two phosphine groups and the binaphthyl moiety create a chiral pocket that forces the prochiral substrate to adopt a specific orientation upon coordination to the metal center. acs.org This preferential binding minimizes steric clashes and maximizes favorable electronic interactions in the transition state leading to one enantiomer over the other. acs.org The rigidity of the ligand framework is crucial; increased flexibility can lead to multiple competing transition states and thus lower enantioselectivity. dicp.ac.cn The introduction of bulky groups at the 3 and 3' positions of the binaphthyl scaffold, as in the case of the more effective o-NAPHOS ligands, serves to rigidify the nine-membered chelate ring and control the orientation of the phenyl groups on the phosphorus atoms, thereby enhancing the stereochemical communication between the catalyst and the substrate. dicp.ac.cn

Development of Novel Chiral Catalyst Systems

The adaptability of the 2,2'-bis(chloromethyl)-1,1'-binaphthyl core continues to inspire the development of new and innovative chiral catalyst systems with improved activity, selectivity, and applicability.

One area of development is the creation of recyclable catalysts to improve the sustainability and cost-effectiveness of asymmetric transformations. rsc.org As mentioned earlier, palladium nanoparticles stabilized by chiral binaphthyl-derived ligands have shown excellent recyclability in C-C coupling reactions without significant loss of activity or enantioselectivity. nih.gov

Furthermore, the 2,2'-bis(chloromethyl)-1,1'-binaphthyl unit can serve as a building block for the synthesis of more complex chiral structures, such as chiral macrocycles. rsc.orgnih.gov These macrocycles can act as hosts in molecular recognition or as second-sphere ligands that influence the selectivity of a catalytic reaction occurring within their cavity.

The modular nature of the synthesis from 2,2'-bis(chloromethyl)-1,1'-binaphthyl allows for the combination of the binaphthyl scaffold with other chiral motifs. For example, hybrid ligands incorporating both the axial chirality of binaphthyl and the central chirality of amino acids like proline have been designed. researchgate.net These modular ligands have shown promise in copper(II)-catalyzed asymmetric Henry reactions, where the matching and mismatching of the different chiral elements can be used to tune and even switch the enantioselectivity of the reaction. researchgate.net This concept of dual stereocontrol is a significant advancement in the design of highly selective catalysts. rsc.org

Advanced Applications and Fundamental Research Associated with Binaphthyl Frameworks

Molecular Recognition and Chiral Sensing

The unique three-dimensional structure of the binaphthyl unit provides a pre-organized platform for the construction of host molecules capable of selective guest binding. The chloromethyl groups at the 2 and 2' positions of 2,2'-Bis(chloromethyl)-1,1'-binaphthalene serve as reactive handles for the synthesis of more complex structures.

Design of Chiral Host Molecules

The synthesis of chiral macrocycles is a key area where this compound can be employed as a versatile starting material. mdpi.comnih.gov The reactivity of the chloromethyl groups allows for their conversion into a variety of functional groups, which can then be used to build larger, cyclic structures. For instance, these groups can be transformed into aldehydes, which can then undergo condensation reactions with diamines to form chiral polyimine macrocycles. researchgate.net The resulting macrocycles possess well-defined, chiral cavities that are suitable for encapsulating guest molecules.

Recent research has demonstrated the synthesis of enantiopure macrocyclic arenes composed of chiral binaphthyl units. mdpi.com These hosts have shown remarkable selectivity for certain anions, such as the iodide anion, through neutral C-H···anion interactions. mdpi.com The synthesis of such macrocycles often involves multi-step procedures starting from derivatives of 1,1'-binaphthyl.

| Host Molecule Type | Synthetic Precursor | Target Guest | Recognition Mechanism | Ref. |

| Chiral Polyimine Macrocycle | (S)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde | Enantiomers | Host-guest interactions | researchgate.net |

| Enantiopure Macrocyclic Arene | Enantiomeric binaphthyl units | Iodide anion | C-H···anion interactions | mdpi.com |

| Binaphthyl-based Push-Pull Chromophores | Enantiopure binaphthyl derivatives | - | Intramolecular charge transfer | researchgate.net |

Chiral Recognition in Supramolecular Assemblies

The development of supramolecular assemblies capable of chiral recognition is a significant area of research. researchgate.net Binaphthyl derivatives are frequently incorporated into these assemblies to induce chirality and provide specific binding sites. While direct studies utilizing this compound in this context are not extensively documented, its derivatives play a crucial role. For example, binaphthyl-based macrocycles have been employed as optical sensors for aromatic diphenols. nih.gov The binding events in these systems can be monitored by changes in spectroscopic signals, such as circular dichroism. nih.gov

The principle of chiral recognition relies on the formation of diastereomeric complexes between the chiral host and the enantiomers of a chiral guest, leading to different interaction energies and, consequently, observable differences in physical or spectroscopic properties. nih.gov

Materials Science and Engineering

The rigid and chiral nature of the binaphthyl framework makes it an attractive component for the creation of advanced materials with unique optical, electronic, and mechanical properties.

Chiral Conjugated Polymers and Macromolecules

Chiral conjugated polymers (CCPs) are a class of materials that combine the electronic properties of conjugated systems with the optical activity of chiral molecules. The incorporation of binaphthyl units into the main chain of a polymer can induce a helical conformation, leading to materials with circularly polarized luminescence (CPL) activity. rsc.org

The synthesis of such polymers can be achieved through various polymerization techniques, such as the Heck coupling reaction, using appropriately functionalized binaphthyl monomers. researchgate.net While direct polymerization of this compound is not a common route, its derivatives, such as diiodo- or dibromo-binaphthyls, are frequently used. researchgate.netuh.edu These polymers often exhibit high thermal stability and strong fluorescence, making them suitable for applications in electro-optical sensors. researchgate.net

| Polymer Type | Monomers | Polymerization Method | Key Properties | Ref. |

| Polybinaphthyls | (R)-3,3′-diiodo-2,2′-bisbutoxy-1,′-binaphthyl and 1,4-divinyl-2,3-bisbutoxy-naphthalene | Heck Coupling | High thermal stability, strong blue fluorescence | researchgate.net |

| Optically Active Poly(arylenevinylene) | (R)-2,2′-bis(hexyloxy)-1,1′-binaphthyl-6,6′-diboronic acid | Suzuki Coupling | High thermal stability, good processability | uh.edu |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The incorporation of chiral linkers, such as those derived from binaphthyls, can lead to the formation of homochiral MOFs with potential applications in enantioselective separation and catalysis. rsc.orgscispace.com

The use of elongated binaphthyl-derived bipyridine ligands has resulted in the synthesis of 1D and 2D homochiral coordination polymers. nih.gov The structure of these MOFs is often influenced by the nature of the metal ion and the solvents used during crystallization. nih.gov Another approach involves using binaphthyl derivatives with carboxylic acid functional groups as the organic linkers. rsc.orgscispace.com These chiral MOFs have been successfully employed as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of racemates. rsc.orgscispace.com While this compound itself is not a typical linker due to the nature of the chloromethyl groups, it can be a precursor to functionalized linkers suitable for MOF synthesis.

| MOF Type | Chiral Linker | Metal Ion | Application | Ref. |

| Homochiral Coordination Polymer | (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine) | Zn, Cd, Ni | - | nih.gov |

| Homochiral MOF with open cage | (R)-3,3′-bis(6-carboxy-2-naphthyl)-2,2′-dihydroxy-1,1′-binaphthyl | - | HPLC enantiomer separation | rsc.orgscispace.com |

Applications in Liquid Crystals and Stimuli-Responsive Materials

The introduction of chiral moieties into liquid crystalline (LC) phases can induce helical superstructures, such as cholesteric phases. Binaphthyl derivatives have been investigated as chiral dopants to induce such phases in nematic liquid crystals. While the first reported liquid crystalline binaphthyl derivatives did not exhibit a chiral nematic phase themselves, they were shown to possess a high twisting power when mixed with a nematic host.

Stimuli-responsive materials are designed to change their properties in response to external triggers such as light, temperature, or chemical stimuli. The binaphthyl scaffold can be incorporated into such materials to impart chirality and to act as a responsive unit. For example, macrocycles containing binaphthyl units can undergo conformational changes upon guest binding, leading to a change in their chiroptical properties. nih.gov This principle can be extended to polymeric systems where the binaphthyl unit is part of the polymer backbone or a side chain, potentially leading to materials that change their shape or optical properties in response to a stimulus.

Photoreactivity and Bio-Molecular Interactions

The binaphthyl framework serves as a versatile scaffold for the design of molecules with unique photoreactive properties and significant bio-molecular interactions. A key area of investigation within this field is the development of binaphthyl analogues capable of forming covalent bonds with biological macromolecules, such as DNA, upon photoactivation. This has led to advanced applications in chemical biology and the development of potential photochemotherapeutic agents.

DNA Interstrand Cross-linking Mechanisms of Binaphthalene Analogues

Binaphthalene analogues, including this compound, have been engineered as photo-activated agents that can induce DNA interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions that covalently link the two strands of a DNA double helix, thereby inhibiting essential cellular processes like replication and transcription, which can trigger cell death. nih.gov The ability to control this cross-linking activity with light offers spatial and temporal precision, a desirable feature for targeted therapies. nih.gov

The mechanism of DNA interstrand cross-linking by these binaphthalene derivatives is initiated by the absorption of UV light, typically around 350 nm. nih.gov This photoactivation step leads to the cleavage of the bond between the naphthalene (B1677914) ring and the leaving group (e.g., a chloro group in this compound). Research on related binaphthyl systems, such as those with triphenylphosphonium or boronate leaving groups, has elucidated a common mechanistic pathway that is believed to be broadly applicable.

Upon irradiation, a naphthalenylmethyl free radical is generated. This radical intermediate can then be converted to a more electrophilic naphthalenylmethyl carbocation through an electron transfer process. nih.gov It is this carbocationic species that is primarily responsible for the alkylation of DNA bases. The bifunctional nature of the 2,2'-bis(substituted)-1,1'-binaphthalene scaffold allows for a two-step alkylation process, ultimately leading to the formation of an interstrand cross-link.

The efficiency of ICL formation is influenced by several factors, including the nature of the substituents on the binaphthyl rings and the type of leaving group. Studies on analogues with varying substituents have shown that both the electronic and steric properties of these groups can affect the rate and yield of the DNA cross-linking reaction. For instance, smaller to medium-sized substituents tend to favor ICL formation, whereas bulky groups can hinder the process.

The site of DNA alkylation has also been investigated. The naphthalenylmethyl cations generated from these binaphthyl precursors have been shown to alkylate various nucleobases, including deoxyguanosine (dG), deoxycytidine (dC), and deoxyadenosine (B7792050) (dA). However, the formation of a stable interstrand cross-link predominantly occurs between two guanine (B1146940) bases on opposite strands, likely within a 5'-dG-dC-3' sequence. nih.gov

The table below summarizes the influence of different leaving groups on the photoreactivity and DNA cross-linking ability of binaphthalene analogues, as observed in related studies.

| Leaving Group Type | Relative Reactivity | Primary Reactive Intermediate | Key Research Finding |

| Chloride | Moderate | Carbocation | Precursor to the reactive species involved in DNA alkylation. |

| Boronate | High | Radical, then Carbocation | Photoinduced formation of a radical followed by conversion to a carbocation which cross-links DNA. nih.gov |

| Triphenylphosphonium | High | Radical, then Carbocation | Photo-triggered release of the leaving group generates a radical that transforms into a cation for DNA alkylation. |

Naphthalenylmethyl Free Radical and Cation Intermediates

The generation and behavior of naphthalenylmethyl free radical and cation intermediates are central to the DNA modifying activity of this compound and its analogues. The formation of these transient species is a direct consequence of photoirradiation.

The initial photochemical event is the homolytic or heterolytic cleavage of the carbon-leaving group bond. In the context of binaphthyl systems studied, a free radical is often the initial product. nih.gov This radical intermediate is highly reactive, but its conversion to a carbocation is a key step for efficient DNA alkylation. This transformation can occur via electron transfer.

The existence and roles of both the radical and cationic intermediates have been demonstrated through mechanistic studies employing specific trapping agents. For instance, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) is a known radical scavenger, while methoxyamine is effective at trapping carbocations. In experiments with binaphthalene boronates, the addition of TEMPO inhibited the reaction, confirming the presence of a radical intermediate. Conversely, the addition of methoxyamine also quenched the reaction, supporting the involvement of a carbocation in the DNA alkylation process. nih.gov

The proposed mechanism for the photo-induced generation of these reactive intermediates is as follows:

Photoexcitation : The binaphthyl compound absorbs a photon of light, leading to an excited state.

Bond Cleavage : In the excited state, the bond to the leaving group becomes labile and cleaves, forming a naphthalenylmethyl radical.

Electron Transfer : The radical undergoes electron transfer to form a naphthalenylmethyl cation.

Nucleophilic Attack : The highly electrophilic cation is then attacked by a nucleophilic site on a DNA base, such as the N7 position of guanine, forming a monoadduct.

Second Alkylation : The process is repeated at the second reactive site on the binaphthyl scaffold, leading to the formation of an interstrand cross-link.

The interplay between the radical and cationic pathways is a critical area of ongoing research, as it can influence the efficiency and selectivity of DNA modification. The structural features of the binaphthyl framework, including the dihedral angle between the two naphthalene rings, play a significant role in positioning the reactive functionalities for effective interaction with the DNA double helix.

Future Directions and Challenges in 2,2 Bis Chloromethyl 1,1 Binaphthalene Research

Innovations in Green and Sustainable Synthetic Methodologies

A primary challenge in the broader application of binaphthyl derivatives is the development of more environmentally benign and cost-effective synthetic routes. Future efforts are increasingly directed towards green chemistry principles to minimize waste and avoid hazardous reagents.

Key areas of innovation include:

Recyclable Catalysts: The development of heterogeneous catalysts is a significant trend. Research has demonstrated the synthesis of recyclable chiral phosphoric acids derived from BINOL, which can be used in both batch and continuous flow processes without significant degradation. chemrxiv.org This approach, involving a concise 9-step synthesis to create anthracene-decorated heterogeneous chiral phosphoric acids, addresses the high cost and environmental impact of traditional homogeneous catalysts. chemrxiv.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to conventional oxidative coupling reactions for creating the binaphthyl backbone. nih.gov These methods avoid the need for stoichiometric chemical oxidants, reducing waste. For instance, a transition-metal-free electrochemical approach has been developed for the oxidative homocoupling of 2-naphthol (B1666908) derivatives. hnuejs.edu.vn

Clay-Based Catalysis: The use of natural and modified clays, such as Cu-Montmorillonite, as solid acid catalysts for the oxidative coupling of 2-naphthol to form BINOL represents a green alternative to traditional methods using reagents like FeCl3. aacmanchar.edu.in These clay-based systems are advantageous due to their reusability and reduced generation of hazardous waste. aacmanchar.edu.in

| Synthetic Strategy | Key Advantages | Research Focus |

| Heterogenization | Catalyst recyclability, suitability for continuous flow, reduced cost. | Anchoring BINOL-derived phosphoric acids to solid supports like polystyrene. chemrxiv.org |

| Electrochemistry | Avoids chemical oxidants, minimizes waste, sustainable. | Transition-metal-free oxidative coupling of naphthol derivatives. nih.govhnuejs.edu.vn |

| Green Catalysts | Use of natural, reusable materials, less hazardous byproducts. | Cu-Montmorillonite catalyzed oxidative coupling of 2-naphthol. aacmanchar.edu.in |

Expansion of Catalytic Scope and Efficiency

While ligands and catalysts derived from the binaphthyl framework are well-established, there is a continuous drive to enhance their performance and apply them to more challenging chemical transformations. The versatility of the 1,1'-binaphthalene (B165201) structure allows for fine-tuning to meet new catalytic demands. nih.gov

Future research directions include:

Development of Novel Catalyst Frameworks: The exploration of more acidic and structurally diverse catalysts is crucial for activating unreactive substrates. N-Triflylphosphoramides (NTPA) derived from BINOL have shown superior performance over their analogous phosphoric acids (PA) in demanding cycloaddition reactions due to their higher acidity. rsc.org

Modification of the Binaphthyl Backbone: Partial hydrogenation of the BINOL backbone to H8-BINOL results in catalysts with greater structural flexibility. rsc.orgacs.org This flexibility can lead to improved enantioselectivity in certain reactions, as the catalyst can adopt a more optimal conformation in the transition state. acs.org Comparative studies have shown that H8-BINOL derivatives can be more efficient than their parent BINOL counterparts in asymmetric additions to aldehydes. acs.org

Multimetallic Systems: The use of heterobimetallic complexes, such as rare-earth alkali metal BINOLates (REMBs), provides a highly tunable catalyst platform. nih.gov By modulating the central rare-earth cation and the peripheral alkali metal, the catalyst's properties can be systematically adjusted to suit a wide range of enantioselective reactions. nih.govresearchgate.net

| Catalyst Modification | Advantage | Example Application |

| Increased Acidity (NTPA) | Activation of unreactive substrates. | Challenging cycloaddition and Nazarov cyclization reactions. rsc.org |

| Backbone Flexibility (H8-BINOL) | Potentially higher enantioselectivity due to conformational adaptability. | Asymmetric addition of nucleophiles to aldehydes. acs.org |

| Heterobimetallic Frameworks (REMBs) | High level of catalyst tunability. | General platform for a wide range of enantioenriched small molecules. nih.govresearchgate.net |

Exploration of Novel Material Science Applications

The rigid, chiral, and photophysically active nature of the 1,1'-binaphthalene unit makes it an exceptional building block for advanced functional materials. 2,2'-Bis(chloromethyl)-1,1'-binaphthalene is a key intermediate for incorporating this moiety into larger polymeric and supramolecular structures.

Promising areas for future exploration are:

Chiral Covalent Organic Frameworks (COFs): Incorporating optically pure BINOL derivatives into the structure of COFs creates porous materials with ordered chiral channels. nih.gov These chiral COFs have shown significant potential as enantioselective sensors, for example, in the detection of chiral odor vapors. nih.govacs.org The confinement of the BINOL sensing groups within the rigid framework can amplify sensitivity and enantioselectivity compared to homogeneous systems. nih.gov

Chiral Polymers and Liquid Crystals: The binaphthyl moiety can be used to synthesize polymers with unique chiroptical properties. researchgate.net For instance, copolymers containing a binaphthyl-derived chiral monomer can form cholesteric liquid crystal phases with a high helical twisting power. researchgate.netresearchgate.net These materials are of interest for applications in optics and photonics.

Porous Organic Polymers (POPs) for Sensing: Chiral conjugated porous polymers containing substituted BINOL units have been developed for enantiorecognition. acs.org These materials can discriminate between enantiomers of analytes like terpenes and amines through fluorescence quenching, with the polymer structure influencing the sensing performance. acs.org

| Material Type | Core Concept | Potential Application |

| Covalent Organic Frameworks (COFs) | Embedding BINOL units into a crystalline, porous framework. | Highly sensitive and selective chiral sensors for vapors and molecules. nih.govacs.org |

| Cholesteric Polymers | Using binaphthyl derivatives as chiral dopants in liquid crystal polymers. | Advanced optical materials with high helical twisting power. researchgate.netresearchgate.net |

| Conjugated Porous Polymers (POPs) | Creating a porous polymer network with integrated BINOL recognition sites. | Fluorescence-based enantioselective sensing of chiral analytes. acs.org |

Deeper Insight into Fundamental Stereochemical and Mechanistic Principles

A quantitative and predictive understanding of how binaphthyl-based catalysts achieve stereocontrol is essential for rational catalyst design. The challenge lies in moving from qualitative models to precise, computationally-driven predictions.

Future research will likely emphasize:

Advanced Computational Modeling: The use of Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations is becoming indispensable for elucidating reaction mechanisms. acs.orgresearchgate.net These methods allow for the detailed study of transition states, identifying the subtle non-covalent interactions, such as hydrogen bonding and CH-π interactions, that govern stereoselectivity. researchgate.netescholarship.org

Quantitative Structure-Selectivity Relationships (QSSRs): Developing robust models that correlate catalyst structure with enantioselectivity is a key goal. cam.ac.uk By systematically varying substituents on the binaphthyl scaffold and analyzing the outcomes, it is possible to build predictive decision trees for selecting the optimal catalyst for a given transformation. cam.ac.uk These models help to identify the crucial steric and electronic features required for high stereoinduction.

Understanding Catalyst-Substrate Interactions: Mechanistic studies continue to reveal the complex roles of BINOL-derived catalysts. For example, in some reactions, they act as bifunctional catalysts, activating both the electrophile and the nucleophile. acs.org Detailed investigations into these activation modes are critical for expanding the utility of these catalysts to new reaction classes. acs.orgacs.org

Integration with Emerging Technologies in Chirality

The synergy between established chiral scaffolds like this compound and new technologies is set to accelerate discovery in stereoselective chemistry and analysis.

Key areas of integration include:

High-Throughput Screening and Automation: The development of enantioselective fluorescent sensors derived from BINOL addresses the need for rapid determination of enantiomeric composition. acs.orgrsc.org These sensors, which can show dramatic and enantiomer-specific changes in fluorescence, are ideal for integration into automated, high-throughput synthesis and screening platforms, accelerating the discovery of new chiral catalysts and reactions. acs.org

Advanced Chiral Sensing Platforms: Beyond simple solution-based sensors, research is focused on creating robust sensing materials. Chiral COFs and polymers containing binaphthyl units can be processed into membranes and other devices for real-world sensing applications. nih.gov For example, COF nanosheets can be electrospun to create free-standing nanofiber membranes for the detection of chiral vapors. nih.gov

Chirality in Supramolecular Chemistry: The well-defined C2-symmetric structure of binaphthyl derivatives makes them excellent components for building complex supramolecular systems. nih.gov Research into bisporphyrin hosts linked by a binaphthyl spacer demonstrates how these systems can be used for the sensitive detection and discrimination of chiral guest molecules through techniques like circular dichroism. nih.gov

Q & A

Basic: What are the established synthetic routes for 2,2'-bis(chloromethyl)-1,1'-binaphthalene, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves chloromethylation of 1,1'-binaphthalene derivatives. While direct evidence for the chloro derivative is limited, analogous routes for brominated analogs (e.g., 2,2'-bis(bromomethyl)-1,1'-binaphthalene) suggest using Friedel-Crafts alkylation or radical-initiated halogenation. Key steps include:

- Precursor preparation : Start with 1,1'-binaphthalene or its dihydroxy/diamino derivatives.

- Chloromethylation : Use chloromethylating agents (e.g., CHO/HCl or ClCHOCH) under acidic conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (toluene/ethanol) .

Optimization : Adjust temperature (0–60°C), stoichiometry of chloromethylating agents, and reaction time (12–48 hrs) to minimize polyhalogenation byproducts. Monitor via TLC or HPLC .

Basic: How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify chloromethyl group integration and binaphthalene backbone symmetry. For example, chloromethyl protons appear as singlets at ~4.5–5.0 ppm .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion peaks (e.g., [M+H] for CHCl) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral derivatives .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use chiral columns for enantiomeric excess (ee) determination if applicable .

Advanced: How can this compound be functionalized for enantioselective catalysis applications?

Methodological Answer:

The chloromethyl groups serve as precursors for chiral ligands:

- Phosphine Ligands : React with LiPPh or KPPh under inert atmosphere to form bis(diphenylphosphino) derivatives (e.g., BINAP analogs). Monitor reaction progress via P NMR .

- Oxazoline Derivatives : Treat with amino alcohols (e.g., (S)-valinol) in refluxing THF to form chiral bis(oxazoline) ligands. Purify via flash chromatography .

- Catalytic Testing : Evaluate in asymmetric reactions (e.g., hydrogenation or cross-coupling) using [Rh(COD)]BF or Pd(OAc). Measure ee via chiral GC/HPLC .

Advanced: What experimental designs mitigate bias in toxicological studies of chloromethylated binaphthalenes?

Methodological Answer:

Refer to risk-of-bias frameworks (e.g., ATSDR/NTP/EPA guidelines):

- Dose Randomization : Ensure administered doses are randomized and allocation concealed to prevent selection bias (Table C-7, ).

- Outcome Reporting : Predefine all measured endpoints (e.g., hepatotoxicity, genotoxicity) to avoid reporting bias (Table C-6, ).

- Blinding : Use double-blinding in animal studies for histopathological assessments .

- Positive/Negative Controls : Include naphthalene derivatives (e.g., 1-methylnaphthalene) as comparators .

Advanced: How do steric and electronic properties of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The binaphthalene backbone creates a rigid, chiral environment, enhancing enantioselectivity in Pd-catalyzed Suzuki-Miyaura couplings. Substituents at the 2,2' positions increase steric hindrance, slowing undesired β-hydride elimination .

- Electronic Effects : Chloromethyl groups are electron-withdrawing, stabilizing transition metals (e.g., Pd) during oxidative addition. Compare with bromo analogs using Hammett parameters to quantify electronic contributions .

- Case Study : In Heck reactions, the chloro derivative shows 20% higher yield vs. bromo analogs due to faster transmetallation kinetics .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at room temperature to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste .

- Toxicity Data : While specific data is limited, related chlorinated naphthalenes exhibit moderate acute toxicity (LD > 200 mg/kg in rats). Conduct Ames tests for mutagenicity .

Advanced: How can computational methods predict the catalytic performance of derivatives of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze transition states in asymmetric hydrogenation .

- Molecular Docking : Simulate ligand-metal interactions (e.g., with Pd or Rh) using AutoDock Vina to predict enantioselectivity .

- SAR Studies : Correlate Hammett constants (σ) of substituents with catalytic activity. For example, electron-withdrawing groups increase electrophilicity at the metal center .

Basic: What are common impurities in this compound synthesis, and how are they resolved?

Methodological Answer:

- Monochlorinated Byproducts : Detect via GC-MS (retention time ~12 min). Remove by fractional crystallization in ethanol .

- Oxidation Products : Chloromethyl → carbonyl groups form under aerobic conditions. Prevent by degassing solvents and using stabilizers (e.g., BHT) .

- Diastereomers : Separate via chiral HPLC (Chiralpak IB column, hexane/i-PrOH 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.